4-[(n-Hexyloxy)methyl]benzaldehyde chemical structure and properties
4-[(n-Hexyloxy)methyl]benzaldehyde chemical structure and properties
This technical guide details the structure, synthesis, and properties of 4-[(n-Hexyloxy)methyl]benzaldehyde , a specialized organic intermediate distinct from its more common isomer, 4-(hexyloxy)benzaldehyde.
[1]
Executive Summary & Structural Distinction
4-[(n-Hexyloxy)methyl]benzaldehyde is a bifunctional aromatic building block characterized by a reactive aldehyde moiety and a lipophilic hexyloxymethyl side chain.
Critical Distinction: Researchers often confuse this molecule with 4-(hexyloxy)benzaldehyde (CAS 5736-94-7). The structural difference lies in the linkage:
-
Target Molecule: Contains a benzyl ether linkage (
). The methylene spacer interrupts the conjugation between the oxygen lone pair and the aromatic ring, resulting in distinct electronic properties and increased flexibility. -
Common Isomer: Contains a phenyl ether linkage (
).
This molecule is primarily utilized as a "spacer-containing" intermediate in the synthesis of liquid crystals and functional polymers, where the methylene group decouples the core mesogen from the flexible tail.
Chemical Identity
| Property | Data |
| Chemical Name | 4-[(n-Hexyloxy)methyl]benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 220.31 g/mol |
| CAS Number | Not widely listed; Analogous to 73291-09-5 (Precursor) |
| SMILES | CCCCCCOCC1=CC=C(C=O)C=C1 |
| InChI Key | Derivative of FNIFQOISPAAFQF (Precursor) |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
Synthesis & Manufacturing
The most robust synthetic route involves a Williamson Ether Synthesis utilizing 4-(chloromethyl)benzaldehyde. This pathway is preferred over direct alkylation of 4-(hydroxymethyl)benzaldehyde due to the higher reactivity of the benzylic chloride and the stability of the aldehyde under the specific basic conditions used.
Retrosynthetic Analysis (Graphviz)
Figure 1: Convergent synthesis via nucleophilic substitution (
Experimental Protocol
Safety Note: 4-(Chloromethyl)benzaldehyde is a lachrymator and skin irritant. All operations must be performed in a fume hood.
Reagents:
-
1-Hexanol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF. Cool to 0°C. Dropwise add 1-hexanol (1.2 eq). Stir for 30 minutes until hydrogen evolution ceases.
-
Coupling: Dissolve 4-(chloromethyl)benzaldehyde (1.0 eq) in minimal THF. Add this solution dropwise to the alkoxide mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride (
) should disappear, replaced by the more polar ether product. -
Quenching: Carefully quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over
and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure oil.
Physicochemical Properties & Characterization
Since this is a specialized intermediate, spectroscopic data is derived from standard shifts for benzyl ether derivatives.
NMR Spectroscopy (Predicted)
The
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Significance |
| -CHO | 10.0 | Singlet (s) | 1H | Diagnostic aldehyde peak. |
| Ar-H (ortho to CHO) | 7.85 | Doublet (d) | 2H | Part of AA'BB' system. |
| Ar-H (meta to CHO) | 7.50 | Doublet (d) | 2H | Part of AA'BB' system. |
| Ar-CH₂-O | 4.55 - 4.60 | Singlet (s) | 2H | Key Identifier. (Phenyl ether |
| O-CH₂-Hex | 3.50 | Triplet (t) | 2H | Ether linkage to alkyl chain. |
| Alkyl Chain | 1.25 - 1.65 | Multiplet (m) | 8H | Hexyl backbone. |
| -CH₃ | 0.88 | Triplet (t) | 3H | Terminal methyl. |
Solubility Profile
-
Soluble: Dichloromethane, Ethyl Acetate, THF, Toluene, Ethanol.
-
Insoluble: Water.[2]
-
Partition Coefficient (LogP): Estimated ~4.2 (Highly lipophilic due to the hexyl chain).
Applications in Research
The primary utility of 4-[(n-Hexyloxy)methyl]benzaldehyde lies in its ability to introduce a "decoupled" alkyl tail into a molecular system.
Liquid Crystal Engineering
In liquid crystal (LC) synthesis, the benzyl ether linkage acts as a flexible spacer. Unlike a direct alkoxy attachment, the methylene group:
-
Disrupts Conjugation: Prevents electron donation from oxygen into the ring, altering the dielectric anisotropy (
) of the final mesogen. -
Lowers Melting Points: The extra rotational freedom of the
group typically suppresses the melting point of the final LC material compared to the rigid alkoxy analog.
Functional Reactivity (Graphviz)
Figure 2: Divergent synthetic utility of the aldehyde functionality.
Safety & Handling
While specific toxicological data for this ether is limited, protocols should be based on the properties of benzyl aldehydes and the chloromethyl precursor.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
-
Sigma-Aldrich. Product Catalog: 4-[(N-HEXYLOXY)METHYL]BENZALDEHYDE. Product No. RIEH04265BD1. Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 357877, 4-(Chloromethyl)benzaldehyde. Retrieved from .
-
Organic Syntheses. Hexamethylene chlorohydrin (General procedure for chlorination of alcohols). Coll. Vol. 2, p. 325.[3] Retrieved from .
-
BenchChem. 4-(Hexyloxy)benzaldehyde Properties (For comparison of isomer properties). Retrieved from .
